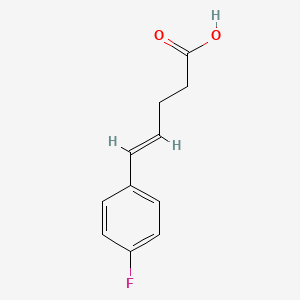
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) is a chemical compound with the molecular formula C9H13NO3 It is a derivative of cyclohexanediol, featuring an ethynyl group and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with 1,3-cyclohexanediol.
Introduction of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Formation of Carbamate Group: The carbamate group is formed by reacting the intermediate product with a carbamoylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The ethynyl and carbamate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl and carbamate groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanediol: A simpler derivative without the ethynyl and carbamate groups.
1-Ethynyl-1-cyclohexanol: Contains an ethynyl group but lacks the carbamate group.
1,3-Cyclohexanediol, mixture of cis and trans: A mixture of isomers with different spatial arrangements.
Properties
CAS No. |
1200-79-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.207 |
IUPAC Name |
[(1R,3S)-1-ethynyl-3-hydroxycyclohexyl] carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12)/t7-,9+/m0/s1 |
InChI Key |
LODCQMHQFQOYSE-IONNQARKSA-N |
SMILES |
C#CC1(CCCC(C1)O)OC(=O)N |
Synonyms |
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)
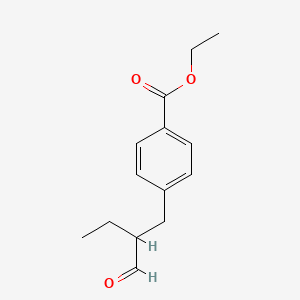
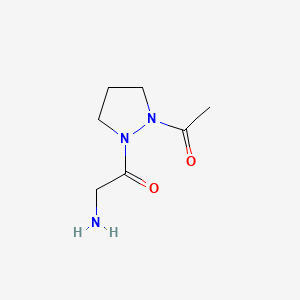

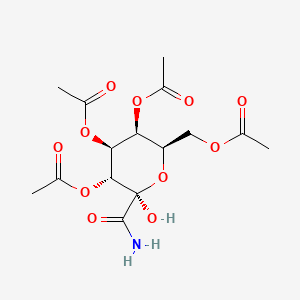
![3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate](/img/structure/B576258.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)
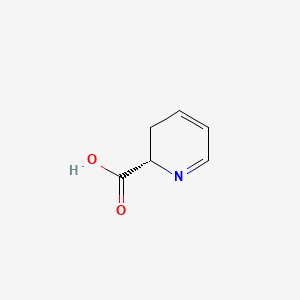
![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
